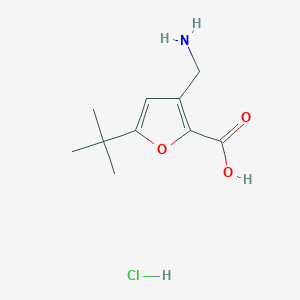![molecular formula C13H18BrClN2O B2698778 N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride CAS No. 1286274-10-9](/img/structure/B2698778.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride is a chemical compound with the molecular formula C13H18BrClN2O. It is used in scientific research and as a synthetic intermediate . This compound is known for its unique structure, which includes a bromobenzamide moiety and an aminocyclohexyl group, making it a valuable compound for various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride involves several steps. One common synthetic route includes the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with 4-aminocyclohexylamine to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.
Oxidation Reactions: Oxidation reactions can be performed to introduce new functional groups or modify existing ones.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with various receptors and enzymes, while the bromobenzamide moiety can participate in binding interactions . These interactions can modulate biological pathways and lead to specific effects .
Vergleich Mit ähnlichen Verbindungen
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride can be compared with similar compounds such as:
- N-[(1R,4R)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride**
- N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride**
- N-[(1R,4R)-4-Aminocyclohexyl]-3-iodobenzamide hydrochloride**
These compounds share a similar structure but differ in the halogen atom attached to the benzamide moiety . The unique properties of this compound, such as its reactivity and binding interactions, make it distinct from its analogs .
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)-3-bromobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLYHMRSEOGWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-methyl-5-(propoxymethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2698696.png)
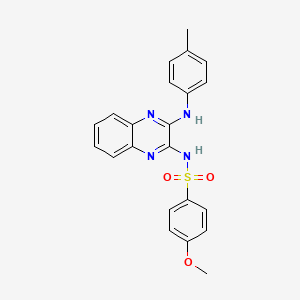
![4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2698698.png)
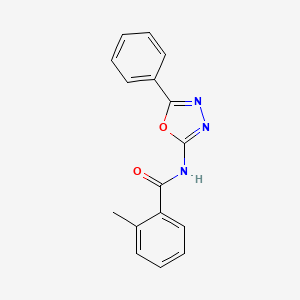
![6-(4-fluorophenyl)-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2698703.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698704.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2698705.png)
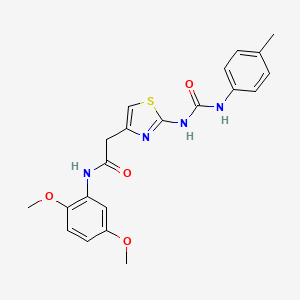
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2698707.png)
![1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2698709.png)
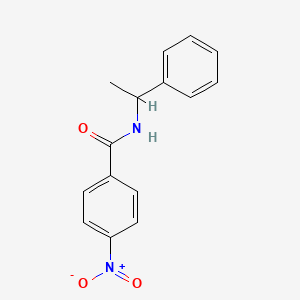
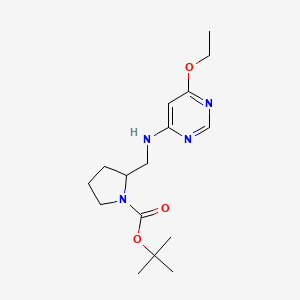
![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)
